3-O-ACETYL-1,2:5,6-DI-O-ISOPROPYLIDENE-ALPHA-D-GLUCOFURANOSE
3-O-ACETYL-1,2:5,6-DI-O-ISOPROPYLIDENE-ALPHA-D-GLUCOFURANOSE
Brand Name:
Vulcanchem
CAS No.:
16713-80-7
VCID:
VC0100681
InChI:
InChI=1S/C14H22O7/c1-7(15)17-10-9(8-6-16-13(2,3)19-8)18-12-11(10)20-14(4,5)21-12/h8-12H,6H2,1-5H3/t8-,9-,10+,11-,12-/m1/s1
SMILES:
CC(=O)OC1C(OC2C1OC(O2)(C)C)C3COC(O3)(C)C
Molecular Formula:
C14H22O7
Molecular Weight:
302.32 g/mol
3-O-ACETYL-1,2:5,6-DI-O-ISOPROPYLIDENE-ALPHA-D-GLUCOFURANOSE
CAS No.: 16713-80-7
Main Products
VCID: VC0100681
Molecular Formula: C14H22O7
Molecular Weight: 302.32 g/mol
CAS No. | 16713-80-7 |
---|---|
Product Name | 3-O-ACETYL-1,2:5,6-DI-O-ISOPROPYLIDENE-ALPHA-D-GLUCOFURANOSE |
Molecular Formula | C14H22O7 |
Molecular Weight | 302.32 g/mol |
IUPAC Name | [(3aR,5R,6S,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] acetate |
Standard InChI | InChI=1S/C14H22O7/c1-7(15)17-10-9(8-6-16-13(2,3)19-8)18-12-11(10)20-14(4,5)21-12/h8-12H,6H2,1-5H3/t8-,9-,10+,11-,12-/m1/s1 |
Standard InChIKey | QZKDRLZSJSWQPS-RMPHRYRLSA-N |
Isomeric SMILES | CC(=O)O[C@H]1[C@H](O[C@H]2[C@@H]1OC(O2)(C)C)[C@H]3COC(O3)(C)C |
SMILES | CC(=O)OC1C(OC2C1OC(O2)(C)C)C3COC(O3)(C)C |
Canonical SMILES | CC(=O)OC1C(OC2C1OC(O2)(C)C)C3COC(O3)(C)C |
PubChem Compound | 117426 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume